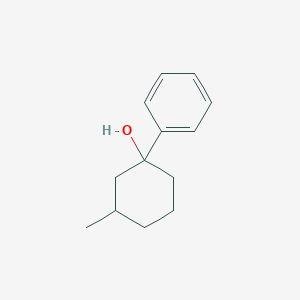

3-Methyl-1-phenyl-cyclohexanol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

30689-81-7; 63007-44-3 |

|---|---|

Fórmula molecular |

C13H18O |

Peso molecular |

190.286 |

Nombre IUPAC |

3-methyl-1-phenylcyclohexan-1-ol |

InChI |

InChI=1S/C13H18O/c1-11-6-5-9-13(14,10-11)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |

Clave InChI |

LEBHRYOHUAWTHV-UHFFFAOYSA-N |

SMILES |

CC1CCCC(C1)(C2=CC=CC=C2)O |

Solubilidad |

not available |

Origen del producto |

United States |

Established and Emerging Synthetic Methodologies for 3 Methyl 1 Phenyl Cyclohexanol

Grignard Reaction-Based Synthesis

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing tertiary alcohols. fiveable.memasterorganicchemistry.com This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a ketone or aldehyde. masterorganicchemistry.compressbooks.pub

Synthetic Routes Utilizing Cyclohexanone (B45756) Derivatives and Phenylmagnesium Bromide

A principal route to 3-methyl-1-phenyl-cyclohexanol involves the reaction of 3-methylcyclohexanone (B152366) with phenylmagnesium bromide. chegg.comwordpress.com In this reaction, the nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the 3-methylcyclohexanone. youtube.com Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. fiveable.me

The general reaction is as follows: 3-methylcyclohexanone + Phenylmagnesium Bromide → this compound

This method is analogous to the synthesis of other tertiary cyclohexanols, such as the reaction of cyclohexanone with phenylmagnesium bromide to produce 1-phenylcyclohexanol (B105894). fiveable.mevaia.com The versatility of the Grignard reaction allows for the use of various substituted cyclohexanones and aryl Grignard reagents to generate a library of related tertiary alcohols.

Table 1: Examples of Grignard Reactions for Tertiary Cyclohexanol (B46403) Synthesis

| Ketone Starting Material | Grignard Reagent | Product |

|---|---|---|

| 3-Methylcyclohexanone | Phenylmagnesium Bromide | This compound |

| Cyclohexanone | Phenylmagnesium Bromide | 1-Phenylcyclohexanol fiveable.mevaia.com |

| 4-tert-Butylcyclohexanone | Phenylmagnesium Bromide | 1-Phenyl-4-tert-butylcyclohexanol chegg.com |

| 2-Methylcyclohexanone | Phenylmagnesium Bromide | 1-Phenyl-2-methylcyclohexanol wordpress.com |

Mechanistic Investigations of Organometallic Additions to Carbonyl Compounds

The mechanism of the Grignard reaction with carbonyl compounds involves the formation of a new carbon-carbon bond. The carbon-magnesium bond in the Grignard reagent is polarized, making the carbon atom nucleophilic. masterorganicchemistry.compressbooks.pub This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone. pressbooks.pubyoutube.com This addition results in the formation of a tetrahedral magnesium alkoxide intermediate. The reaction is completed by the addition of an aqueous acid to protonate the alkoxide, yielding the alcohol. fiveable.me

Mechanistic studies have explored the stereochemical outcome of these additions. For cyclic ketones like 3-methylcyclohexanone, the approach of the Grignard reagent can be influenced by steric factors, leading to the formation of diastereomers. stackexchange.com The addition of the nucleophile can occur from either the axial or equatorial face of the cyclohexanone ring. stackexchange.com The conformation of the cyclohexanone and the transition state energies for axial versus equatorial attack determine the product distribution. stackexchange.com In some cases, chelation control, where the organometallic reagent coordinates with other functional groups in the molecule, can influence the stereochemical outcome. nih.govacs.org

Optimization of Reaction Conditions and Yields

Optimizing the conditions of a Grignard reaction is crucial for maximizing the yield of the desired product and minimizing side reactions. numberanalytics.com Key factors to consider include the solvent, temperature, and the purity of the reagents.

Key Optimization Parameters for Grignard Reactions:

Solvent: The choice of solvent is critical for the stability and reactivity of the Grignard reagent. numberanalytics.com Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly used as they solvate the magnesium ion, stabilizing the Grignard reagent. numberanalytics.com

Temperature: Grignard reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to warm to room temperature. acs.org Careful temperature control is necessary to prevent side reactions, such as enolization of the ketone, which can reduce the yield of the desired alcohol. acs.org

Reagent Purity: Grignard reagents are highly reactive towards protic substances like water. acs.org Therefore, all glassware, solvents, and starting materials must be scrupulously dried to prevent the quenching of the Grignard reagent. acs.org Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also essential. acs.org

Stoichiometry: The ratio of the Grignard reagent to the ketone can influence the reaction outcome. A slight excess of the Grignard reagent is often used to ensure complete conversion of the ketone. acs.org However, a large excess can lead to complications during the workup and purification. rsc.org

Additives: In some cases, additives can be used to improve the stereoselectivity or yield of the reaction. For instance, the addition of certain amines or ethers has been shown to improve the trans:cis ratio of products in similar Grignard reactions. google.com The presence of lithium salts has also been reported to enhance stereoselectivity in certain cases. google.com

Stereoselective and Asymmetric Synthesis Strategies

The synthesis of a specific stereoisomer of this compound presents a significant challenge due to the presence of two chiral centers. This requires the use of stereoselective or asymmetric synthetic methods.

Control of Diastereoselectivity in Cyclohexanol Formation

When 3-methylcyclohexanone reacts with phenylmagnesium bromide, two diastereomers, (1R,3R/1S,3S)- and (1R,3S/1S,3R)-3-methyl-1-phenyl-cyclohexanol, can be formed. The ratio of these diastereomers is determined by the direction of the nucleophilic attack on the carbonyl group. The methyl group at the 3-position influences the steric environment around the carbonyl, directing the incoming phenyl group to either the axial or equatorial position.

The stereochemical outcome can be predicted to some extent by models such as Cram's rule, but the flexibility of the cyclohexanone ring and potential boat-like transition states can complicate predictions. stackexchange.com The diastereoselectivity of Grignard additions to substituted cyclohexanones can be influenced by the specific Grignard reagent used and the reaction conditions. wordpress.com For instance, organolithium reagents are sometimes found to be more selective than Grignard reagents in similar additions to cyclic ketones. nih.govacs.org The final ratio of diastereomers is often determined by kinetic control, where the product formed from the lower energy transition state predominates. inflibnet.ac.in

Enantioselective Approaches to this compound

The enantioselective synthesis of this compound to produce a single enantiomer is a more complex task. This typically involves the use of chiral auxiliaries, chiral catalysts, or chiral reagents. researchgate.netacs.org

Strategies for Enantioselective Synthesis:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org For example, a chiral auxiliary could be attached to the cyclohexanone precursor to direct the Grignard addition to one face of the carbonyl group. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

Chiral Catalysts: The use of a chiral catalyst is a highly efficient method for asymmetric synthesis. nih.gov In the context of the Grignard reaction, a chiral ligand can be used to modify the magnesium, creating a chiral Grignard reagent in situ. acs.org This chiral complex can then deliver the phenyl group to the ketone with high enantioselectivity. acs.orgnih.gov Several chiral ligands, such as those based on diaminophenol or BINOL, have been developed for the asymmetric addition of organometallic reagents to ketones. acs.orgwikipedia.org

Asymmetric Reductions: An alternative approach involves the asymmetric reduction of a prochiral precursor ketone. While not directly applicable to the Grignard synthesis of the tertiary alcohol, related strategies for creating chiral secondary alcohols often employ chiral reducing agents or catalysts. mdpi.com

Enantioselective Cyanosilylation: The development of catalytic asymmetric cyanosilylation of ketones provides a route to chiral tertiary cyanohydrins, which are valuable precursors to other chiral synthons, including tertiary alcohols. chinesechemsoc.orgthieme-connect.com This method could potentially be adapted for the synthesis of chiral this compound.

Recent advances have focused on developing more general and practical methods for the asymmetric synthesis of tertiary alcohols using organomagnesium reagents. acs.orgnih.gov These methods often rely on the rational design of chiral ligands that can effectively control the stereochemistry of the addition reaction. nih.gov

Utilization of Chiral Auxiliaries and Ligands in Related Systems

A key strategy in asymmetric synthesis involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgchemeurope.com After guiding the formation of the desired stereoisomer, the auxiliary can typically be recovered and reused. chemeurope.com This method has been instrumental in producing enantiomerically pure compounds, which is crucial for pharmaceutical applications. wikipedia.org

Pioneering work in this area includes the introduction of chiral 8-phenylmenthol by E.J. Corey in 1975 and chiral mandelic acid by B.M. Trost in 1980. wikipedia.orgchemeurope.com Due to the difficulty in preparing 8-phenylmenthol, alternatives like trans-2-phenyl-1-cyclohexanol (B1200244) were introduced and have been successfully used in various reactions, including ene reactions and total syntheses of natural products. wikipedia.org Other notable chiral auxiliaries include oxazolidinones (popularized by David A. Evans), camphorsultam, and pseudoephedrine. wikipedia.orgchemeurope.com These auxiliaries function by creating a chiral environment that directs the approach of reagents, leading to high diastereoselectivity. chemeurope.com For instance, in the alkylation of pseudoephedrine amides, the methyl group of the auxiliary directs the incoming electrophile to the opposite face, resulting in a predictable stereochemical outcome. chemeurope.com

Cyclohexyl-based chiral auxiliaries have proven to be highly effective in achieving high diastereofacial selectivity in carbon-carbon bond-forming reactions. sigmaaldrich.com They have been applied in Friedel-Crafts reactions, asymmetric oxidation of sulfides, and the synthesis of alkaloids. sigmaaldrich.com

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Key Feature/Application | Reference |

| 8-Phenylmenthol | One of the earliest and widely used auxiliaries. | wikipedia.orgchemeurope.com |

| trans-2-Phenyl-1-cyclohexanol | More easily prepared alternative to 8-phenylmenthol. | wikipedia.orgchemeurope.com |

| Oxazolidinones | Directs substitution through steric hindrance. | wikipedia.orgchemeurope.com |

| Camphorsultam | A classic chiral auxiliary for various transformations. | wikipedia.org |

| Pseudoephedrine | Directs alkylation via its methyl group. | chemeurope.com |

| Cyclohexyl-based auxiliaries | Effective in C-C bond formation and reductions. | sigmaaldrich.com |

Asymmetric Catalysis in Cyclohexanol Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering an efficient alternative to the use of stoichiometric chiral auxiliaries. frontiersin.orgrsc.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.org

A significant advancement in this area is the use of chiral Brønsted acids, such as N-triflylphosphoramides (NTPA), which can activate unreactive substrates through protonation or hydrogen bonding. rsc.org These highly acidic catalysts have been successfully employed in a variety of asymmetric transformations, including cycloadditions, aldol (B89426) reactions, and additions to imines. rsc.org

Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts is another practical and versatile method for accessing enantiomerically enriched alcohols. mdpi.com This technique has been used for the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives, which are versatile intermediates for further synthesis. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy for the asymmetric synthesis of complex molecules. nih.gov For example, a one-pot sequential organocatalytic process involving a Michael-Michael-1,2-addition sequence has been developed for the asymmetric synthesis of highly functionalized cyclohexanes with multiple stereocenters. nih.gov This method can be scaled up without a loss of efficiency. nih.gov

Table 2: Asymmetric Catalysis Methods in Cyclohexanol Synthesis

| Catalysis Type | Catalyst Example | Application | Reference |

| Brønsted Acid Catalysis | N-Triflylphosphoramides (NTPA) | Activation of unreactive substrates | rsc.org |

| Asymmetric Transfer Hydrogenation | Bifunctional Ruthenium Catalysts | Enantioselective reduction of ketones | mdpi.com |

| Organocatalysis | Amino-squaramide | Asymmetric Michael additions | nih.gov |

Alternative and Advanced Synthetic Routes

Catalytic Hydrogenation of Phenyl-Substituted Cyclohexanones

Catalytic hydrogenation is a fundamental reaction in organic synthesis and a common method for the preparation of cyclohexanols from the corresponding cyclohexanones. atamanchemicals.comresearchgate.net This process typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, to facilitate the addition of hydrogen across the carbonyl double bond. atamanchemicals.comiitm.ac.in

The hydrogenation of phenol (B47542) is a major industrial route to produce cyclohexanone, which can then be further hydrogenated to cyclohexanol. researchgate.net This can be achieved in either the gas or liquid phase. researchgate.net For instance, phenol can be hydrogenated to cyclohexanone over palladium-supported catalysts. researchgate.net

The stereochemical outcome of the hydrogenation of substituted cyclohexanones can be influenced by the choice of catalyst and reaction conditions. For example, the hydrogenation of dihydroxybenzene in the solid state using a PtO2 catalyst yields a mixture of cis- and trans-1,2-cyclohexanediol. cmu.edu The use of ultrasound has also been shown to enhance the efficiency of catalytic hydrogenation, particularly for sterically hindered alkenes. researchgate.net

Table 3: Catalysts for Hydrogenation of Phenyl-Substituted Cyclohexanones

| Catalyst | Substrate | Product | Reference |

| Pd/CeO2-MS | Phenol | Cyclohexanone/Cyclohexanol | researchgate.net |

| PtO2 | Dihydroxybenzene | cis/trans-1,2-Cyclohexanediol | cmu.edu |

| Raney Nickel | Substituted Phenols | Substituted Cyclohexanone/Cyclohexanol | google.com |

Multi-Component and Solvent-Free Methodologies for Polysubstituted Cyclohexanols

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. frontiersin.org This approach is attractive for its atom economy and ability to generate molecular diversity in a convergent manner. frontiersin.org Metal-catalyzed MCRs, in particular, are widely used in the synthesis of natural products and pharmaceuticals. frontiersin.org For example, copper-catalyzed MCRs have been used to synthesize N,O-heterocyclic compounds and polysubstituted cyclobutenones. frontiersin.org

Solvent-free synthesis is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents. tandfonline.com Reactions can be conducted by grinding reactants together, stirring at room temperature, or using microwave irradiation. tandfonline.com These methods often lead to shorter reaction times and simpler work-up procedures. tandfonline.com A variety of functional group transformations, including aldol condensations, Wittig reactions, and Michael additions, have been successfully performed under solvent-free conditions. tandfonline.com For instance, the crossed-aldol condensation between 3,4-dimethoxybenzaldehyde (B141060) and 1-indanone (B140024) can be achieved by grinding the reactants with a catalytic amount of sodium hydroxide. tandfonline.com

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another through reactions like oxidation, reduction, substitution, or elimination. solubilityofthings.comimperial.ac.uk This allows for the strategic manipulation of a molecule's reactivity to achieve a desired target structure. sathyabama.ac.in

The synthesis of this compound can be envisioned through various FGI pathways. For example, a Grignard reaction between 3-methylcyclohexanone and phenylmagnesium bromide would yield the target alcohol. sathyabama.ac.in Alternatively, an esterification of a carboxylic acid with an alcohol can produce an ester, which can then be further modified. solubilityofthings.com

Oxidation and reduction are common FGI reactions. solubilityofthings.com Primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols, like a potential precursor to this compound, can be oxidized to ketones. solubilityofthings.comimperial.ac.uk Conversely, aldehydes and ketones can be reduced to their corresponding alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. solubilityofthings.com

Table 4: Common Functional Group Interconversions

| Initial Functional Group | Target Functional Group | Reagents | Reference |

| Alkyl Halide | Alcohol | Hydroxide ion (OH⁻) | solubilityofthings.com |

| Primary Alcohol | Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) | solubilityofthings.com |

| Ketone | Secondary Alcohol | Sodium borohydride (NaBH₄) | solubilityofthings.com |

| Amine | Amide | Acyl chloride | solubilityofthings.com |

Industrial Production Considerations and Scale-Up Methods

The industrial production of cyclohexanol is primarily driven by its use as a precursor for adipic acid and caprolactam, which are monomers for the synthesis of nylon-6 and nylon-6,6. atamanchemicals.comtaylorandfrancis.com The main industrial routes to cyclohexanol are the hydrogenation of phenol and the oxidation of cyclohexane (B81311). atamanchemicals.comresearchgate.net

The cyclohexane oxidation process, often carried out using cobalt salts as catalysts, typically operates at low conversion rates to maintain high selectivity and avoid the formation of byproducts. google.comtaylorandfrancis.com This method, however, can have safety concerns and generate waste streams that require treatment. google.com

The phenol hydrogenation route is considered a practical alternative for industrial applications. researchgate.net This can be a two-step process involving the hydrogenation of phenol to cyclohexanone, followed by further hydrogenation to cyclohexanol. researchgate.net One-step processes to directly hydrogenate phenol to cyclohexanone are also being explored to reduce energy consumption. researchgate.net

Reactive distillation is an advanced technology that combines chemical reaction and distillation in a single unit. medium.comsrce.hr This integrated process can improve conversion by continuously removing products from the reaction zone, thereby overcoming equilibrium limitations. srce.hr It has been successfully applied to the synthesis of cyclohexanol from cyclohexene (B86901) hydration. medium.comsrce.hr The use of a cosolvent like isophorone (B1672270) can enhance the mutual solubility of reactants and improve the yield. srce.hr

Scaling up laboratory procedures to industrial production requires careful consideration of factors such as reaction conditions, catalyst stability and recovery, and process safety. nih.govgoogle.com For example, a one-pot organocatalytic method for synthesizing functionalized cyclohexanes has been shown to be scalable without compromising reaction efficiency. nih.gov

Mechanistic Aspects of Chemical Transformations Involving 3 Methyl 1 Phenyl Cyclohexanol

Oxidative Reactivity

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. However, tertiary alcohols, such as 3-Methyl-1-phenyl-cyclohexanol, are generally resistant to oxidation under standard conditions. libretexts.orgncert.nic.inmsu.edu This inertness is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group (the carbinol carbon). msu.edu Typical oxidizing agents like chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC) require this hydrogen for the elimination step that forms the carbonyl double bond. libretexts.orgmsu.edu

Therefore, the direct conversion of this compound to its corresponding ketone, 3-methyl-1-phenylcyclohexan-1-one, is not a straightforward process. It necessitates harsh reaction conditions that can promote C-C bond cleavage, often leading to a mixture of products rather than the desired ketone. ncert.nic.in While specialized reagents exist for the oxidation of certain tertiary alcohols, these are not universally applicable and often proceed through complex, non-traditional mechanisms.

Under specific oxidative conditions, this compound can undergo carbon-carbon bond cleavage. This type of reaction typically involves the generation of a radical species at the tertiary carbon, followed by ring opening.

Recent research has demonstrated the effective C-C bond cleavage of tertiary cycloalkanols using methodologies such as iron-catalyzed photocatalysis or hypochlorite-based oxidants. mdpi.comchemrxiv.org For instance, a study on the iron-catalyzed deconstruction of alcohols showed that 1-phenylcyclohexanol (B105894) undergoes C-C single bond cleavage under visible light irradiation to yield an aldehyde product. chemrxiv.org This process is believed to proceed through an alkoxy radical intermediate.

A similar transformation was observed for 4-methyl-1-phenylcyclohexanol using tetramethylammonium (B1211777) hypochlorite (B82951) (TMAOCl) in the presence of acetic acid. mdpi.com This reaction provides the corresponding ω-chloroalkyl aryl ketone through oxidative ring-opening. The proposed mechanism involves the formation of a tertiary hypochlorite intermediate, which then undergoes homolytic cleavage to form an alkoxy radical. This radical subsequently triggers the C-C bond scission of the cyclohexane (B81311) ring.

Table 1: Oxidative C-C Bond Cleavage of 1-Phenylcyclohexanol Derivatives

| Substrate | Reagent System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenylcyclohexanol | FeCl₃, TBACl, TRIP₂S₂, blue LEDs | 6-Oxo-6-phenylhexanal | 81 | chemrxiv.org |

These findings suggest that this compound would likely undergo a similar ring-opening cleavage under these or analogous conditions, yielding a functionalized linear ketone derivative rather than the simple cyclic ketone.

Reductive Transformations

The reductive transformation of this compound can involve two main pathways: reduction (dehydroxylation) of the tertiary hydroxyl group to yield a hydrocarbon, or hydrogenation of the aromatic phenyl ring to a cyclohexyl group.

Catalytic hydrogenation is a common method for reducing aromatic rings. ncert.nic.in The phenyl group of this compound can be reduced to a cyclohexyl ring using hydrogen gas (H₂) in the presence of a metal catalyst such as rhodium, platinum, or nickel, often under elevated temperature and pressure. This would result in the formation of 3-methyl-1-cyclohexyl-cyclohexanol.

The reduction of a tertiary hydroxyl group is a more challenging transformation. Direct hydrogenolysis of the C-O bond is difficult. A common strategy involves a two-step process: conversion of the alcohol into a better leaving group (such as a tosylate or a halide), followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Alternatively, some modern catalytic systems can achieve direct dehydroxylation. For example, iron-catalyzed photocatalytic methods have been shown to effect C-C bond cleavage, but variations of these redox-neutral methods can also lead to deconstruction/hydrogenation reactions of alcohols. chemrxiv.org

Elimination Reactions (Dehydration)

The acid-catalyzed dehydration of this compound is a classic example of an E1 (Elimination, Unimolecular) reaction. masterorganicchemistry.comlibretexts.org This pathway is favored for tertiary alcohols due to the stability of the intermediate carbocation. chemistrysteps.comdoubtnut.com

The mechanism proceeds in several steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting the poor leaving group (-OH) into a good leaving group, water (-OH₂⁺). libretexts.orglibretexts.org

Formation of a Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation intermediate. libretexts.orgnumberanalytics.com In the case of this compound, the resulting carbocation is not only tertiary but also benzylic, meaning the positive charge is adjacent to the phenyl ring. This allows for significant resonance stabilization, as the charge can be delocalized into the aromatic system, making this carbocation particularly stable and its formation the rate-determining step of the reaction.

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation center. libretexts.org The electrons from the C-H bond then form a new pi bond, resulting in an alkene.

Regioselectivity in E1 Dehydration:

The deprotonation step can occur from different adjacent carbon atoms, potentially leading to a mixture of isomeric alkenes. For this compound, there are three possible protons that can be eliminated, leading to different products:

Path A: Elimination of a proton from C2 yields 3-methyl-1-phenylcyclohex-1-ene .

Path B: Elimination of a proton from C6 yields 5-methyl-1-phenylcyclohex-1-ene .

Path C: Elimination of a proton from the methyl group at C3 is not possible as it is not adjacent to the carbocation center. However, elimination from the C3 hydrogen is possible, yielding 1-methyl-3-phenylcyclohex-1-ene , but this would require a rearrangement, which is less likely given the high stability of the initial carbocation.

According to Zaitsev's rule , elimination reactions tend to favor the formation of the most substituted, and therefore most thermodynamically stable, alkene. masterorganicchemistry.comchemistrysteps.com In this case, 3-methyl-1-phenylcyclohex-1-ene (Path A) is a tetrasubstituted alkene (considering the phenyl ring as a substituent), while 5-methyl-1-phenylcyclohex-1-ene (Path B) is a trisubstituted alkene. Therefore, 3-methyl-1-phenylcyclohex-1-ene is predicted to be the major product of the dehydration reaction.

Table 2: Potential Alkene Products from E1 Dehydration of this compound

| Product Name | Structure | Alkene Substitution | Predicted Yield |

|---|---|---|---|

| 3-Methyl-1-phenylcyclohex-1-ene | Phenyl and methyl groups on the double bond | Tetrasubstituted | Major Product |

The stability of the benzylic carbocation intermediate is the key factor driving the E1 mechanism and influencing the regiochemical outcome of the dehydration. masterorganicchemistry.com

Regiochemical Control and Zaitsev's Rule in Alkene Formation

The acid-catalyzed dehydration of alcohols is a classic elimination reaction that typically proceeds via an E1 mechanism for tertiary alcohols like this compound. nau.edulibretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), forming an excellent leaving group, water. masterorganicchemistry.com Subsequent departure of the water molecule generates a tertiary carbocation intermediate, with the positive charge located on the carbon atom bearing the phenyl group (C1).

The regiochemical outcome of the elimination is dictated by the deprotonation of a hydrogen atom from a carbon atom adjacent to the carbocationic center. The formation of the most stable, i.e., most substituted, alkene is favored, a principle known as Zaitsev's Rule. masterorganicchemistry.comlibretexts.org For the 1-phenyl-3-methylcyclohexyl carbocation, there are two adjacent carbons with protons available for abstraction: C2 and C6.

Path A: Deprotonation from C2. Abstraction of a proton from C2 leads to the formation of a double bond between C1 and C2.

Path B: Deprotonation from C6. Abstraction of a proton from C6 results in a double bond between C1 and C6.

Due to the symmetry of the immediate environment around the C1-C2 and C1-C6 bonds (ignoring the more distant C3-methyl group for a moment), both pathways lead to the same major product: 1-phenyl-3-methylcyclohex-1-ene . This alkene is tetrasubstituted (substituted at C1 with a phenyl group, at C2 with an alkyl group, at C6 with an alkyl group, and at C1 again with the cyclohexyl ring structure), making it thermodynamically very stable and the predicted major product according to Zaitsev's rule. quora.com

A minor product, resulting from the violation of Zaitsev's rule (Hofmann elimination), could theoretically be formed if a terminal proton was available, but in this cyclic system, the endocyclic alkene is heavily favored. The stability of the conjugated system provided by the phenyl group further ensures the dominance of the 1-phenyl-3-methylcyclohex-1-ene isomer.

| Product Name | Structure | Alkene Substitution | Predicted Yield | Governing Principle |

| 1-phenyl-3-methylcyclohex-1-ene | Tetrasubstituted | Major | Zaitsev's Rule libretexts.org | |

| 3-phenyl-5-methylcyclohex-1-ene | Disubstituted | Minor (if formed via rearrangement) | - | |

| 1-(phenylmethylidene)-3-methylcyclohexane | Disubstituted | Very Minor/Unlikely | Hofmann Product |

This interactive table summarizes the potential alkene products from the dehydration of this compound.

Carbocation Rearrangements During Elimination Processes

Carbocation intermediates, hallmarks of E1 and Sₙ1 reactions, can undergo rearrangements to form more stable carbocations prior to elimination or nucleophilic attack. youtube.commasterorganicchemistry.com These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. pearson.com

In the case of this compound, the initially formed carbocation is located at C1. This is a tertiary carbocation that is also benzylic, meaning it is significantly stabilized by resonance with the adjacent phenyl group. The high stability of this initial carbocation generally disfavors rearrangements that would proceed through a less stable intermediate. masterorganicchemistry.com

Let's consider the potential rearrangement pathways:

1,2-Hydride Shift: A hydride ion could theoretically shift from an adjacent carbon (C2 or C6) to the C1 carbocation. This would transfer the positive charge to C2 or C6, respectively. However, this would result in the formation of a less stable secondary carbocation, making this pathway energetically unfavorable.

Alkyl/Ring Shifts: More complex rearrangements, such as a methyl shift from C3 or a ring-contracting shift, are also possible but are generally less common unless significant thermodynamic stability is gained. Given that a highly stable tertiary, benzylic carbocation is already present, such rearrangements are not expected to be major pathways.

Despite the high stability of the initial carbocation, it is conceivable that under forcing conditions (e.g., very high temperatures), a small population of the carbocation could rearrange. If a 1,2-hydride shift from C2 to C1 did occur, it would form a secondary carbocation at C2. Subsequent deprotonation could lead to different, minor alkene products:

Deprotonation from C1 would form 3-methyl-1-phenylcyclohex-1-ene (the Zaitsev product, reverting to the unrearranged outcome).

Deprotonation from C3 would form 3-methyl-1-phenylcyclohex-2-ene .

The formation of rearranged products is therefore considered a minor process for this substrate, with the direct elimination product, 1-phenyl-3-methylcyclohex-1-ene, being overwhelmingly dominant.

Nucleophilic Substitution Reactions

Tertiary alcohols can undergo nucleophilic substitution reactions via an Sₙ1 mechanism, which shares the same carbocation intermediate as the E1 pathway. pressbooks.pubgatech.edu The course of the reaction—substitution versus elimination—is often controlled by the reaction conditions. While high temperatures favor elimination, the use of a strong nucleophile at lower temperatures can promote substitution. libretexts.orgmasterorganicchemistry.com

When this compound is treated with a cold, concentrated hydrohalic acid like hydrogen bromide (HBr), the Sₙ1 pathway is favored. The mechanism proceeds as follows:

Protonation: The hydroxyl group is protonated by the acid to form an alkyloxonium ion. libretexts.org

Carbocation Formation: The alkyloxonium ion departs as a water molecule, a stable leaving group, to generate the stable tertiary, benzylic carbocation. masterorganicchemistry.com

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbocation. gatech.edu

The primary product of this reaction is 1-bromo-1-phenyl-3-methylcyclohexane . Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, potentially leading to a racemic mixture if the carbon were chiral and not already attached to identical groups in the ring positions relative to the substituent.

Competition with the E1 elimination pathway is always a factor. Therefore, some amount of the corresponding alkene, 1-phenyl-3-methylcyclohex-1-ene, is often formed as a byproduct even under conditions designed to favor substitution. pressbooks.pub

Radical Reaction Pathways

While ionic pathways are common for alcohols, reactions involving radical intermediates are also possible. The oxidation of cyclohexanols, for example, can proceed through radical mechanisms involving species like α-hydroxycyclohexylperoxyl radicals. researchgate.net For this compound, radical pathways could be initiated under specific conditions, such as exposure to UV light or radical initiators.

A plausible radical pathway involves the formation of an alkoxyl radical. Homolytic cleavage of the O-H bond, potentially initiated by a radical species (like one from the decomposition of AIBN or benzoyl peroxide), would generate the 3-methyl-1-phenyl-cyclohexyloxyl radical . This highly reactive intermediate could then undergo several reactions:

Hydrogen Abstraction: The alkoxyl radical could abstract a hydrogen atom from a suitable donor, regenerating an alcohol. This is often a chain-transfer step.

Fragmentation (β-scission): Cycloalkoxyl radicals are known to undergo ring-opening via β-scission. Cleavage of the C1-C2 bond would be particularly favored as it would produce a distonic radical cation where the resulting carbon-centered radical is stabilized by the phenyl group (a benzylic radical). This ring-opening would transform the cyclic structure into a linear radical species, which could then participate in further radical reactions like polymerization or reaction with molecular oxygen. bbhegdecollege.com The formation of a stable benzylic radical makes this fragmentation pathway a significant possibility in the radical chemistry of this compound. oup.com

Metal-Mediated and Catalytic Transformations of Cyclohexanols

Transition metal catalysts offer efficient and selective routes for transforming alcohols. rsc.org this compound can serve as a substrate in several such catalytic processes, including oxidation and transfer hydrogenation.

Catalytic Oxidation: The secondary alcohol functional group can be selectively oxidized to a ketone without cleaving the ring. Various metal complexes are effective for this transformation. For instance, catalysts based on ruthenium (Ru), manganese (Mn), or vanadium (V) are known to oxidize alcohols to carbonyl compounds. rsc.orgresearchgate.net The reaction of this compound with an appropriate oxidant and catalyst would yield 3-methyl-1-phenylcyclohexanone .

Transfer Hydrogenation and Dehydrogenation: In a process known as auto-transfer hydrogenation (ATH) or borrowing hydrogen, a metal catalyst temporarily "borrows" hydrogen from the alcohol, converting it to a ketone. mdpi.com This reactive ketone intermediate can then participate in other reactions before the hydrogen is returned. Catalysts based on noble metals like iridium (Ir) and ruthenium (Ru), as well as earth-abundant metals like manganese (Mn) and iron (Fe), are widely used for this purpose. mdpi.comliv.ac.uk For this compound, this process would transiently form 3-methyl-1-phenylcyclohexanone and a metal-hydride species. This methodology is often employed for C-C bond formation, where the intermediate ketone reacts with a nucleophile before being reduced by the metal-hydride. scielo.br

| Catalyst System | Transformation | Product from this compound | Reference Principle |

| Ru(III)/Fe(III)-Zeolite | Oxidation | 3-methyl-1-phenylcyclohexanone | Catalytic oxidation of cyclohexanols researchgate.net |

| [Ir(cod)Cl]₂/Ligand | Auto-Transfer Hydrogenation (ATH) | 3-methyl-1-phenylcyclohexanone (intermediate) | Dehydrogenation of alcohols mdpi.com |

| Mn-pincer complex | Auto-Transfer Hydrogenation (ATH) | 3-methyl-1-phenylcyclohexanone (intermediate) | Dehydrogenation of alcohols mdpi.com |

| (Porphinato)manganese | Oxidation | 3-methyl-1-phenylcyclohexanone | Biomimetic oxidation oup.com |

This interactive table outlines various metal-catalyzed transformations applicable to this compound.

Stereochemical and Conformational Analysis of 3 Methyl 1 Phenyl Cyclohexanol

Conformational Preferences of the Cyclohexane (B81311) Ring System

The cyclohexane ring of 3-Methyl-1-phenyl-cyclohexanol predominantly adopts a chair conformation to minimize torsional and angle strain. The orientation of the methyl and phenyl groups, however, is a delicate balance of steric and electronic factors.

Steric and Electronic Effects of Phenyl and Methyl Substituents

The conformational equilibrium of the cyclohexane ring is significantly influenced by the steric bulk of the phenyl and methyl substituents. Generally, bulky substituents favor the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgwikipedia.org The A-value, a measure of the energy difference between the axial and equatorial conformations, is a useful parameter in this context. wikipedia.org For a methyl group, the A-value is approximately 1.74 kcal/mol, while for a phenyl group, it is around 2.87 kcal/mol, indicating a stronger preference for the equatorial position. spcmc.ac.in

Influence of 1,3-Diaxial Interactions on Ring Conformation

1,3-diaxial interactions are a primary source of steric strain in substituted cyclohexanes, occurring between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgminia.edu.eg When both the methyl and phenyl groups are in axial positions, significant steric strain arises from these interactions. libretexts.org The conformer that minimizes these interactions by placing the bulkier groups in equatorial positions is generally more stable. libretexts.org For instance, in cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.org However, some studies suggest that the classic view of repulsive 1,3-diaxial interactions may be an oversimplification, with some evidence pointing to attractive forces in certain contexts. researchgate.net

Diastereomeric and Enantiomeric Relationships

This compound has two chiral centers, at the C1 and C3 positions. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. oregonstate.edustereoelectronics.org The relationships between these stereoisomers are defined as follows:

Enantiomers are non-superimposable mirror images of each other. oregonstate.edustereoelectronics.org For this compound, the (1R, 3R) and (1S, 3S) isomers are one enantiomeric pair, while the (1R, 3S) and (1S, 3R) isomers form the other.

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edustereoelectronics.org For example, the (1R, 3R) isomer is a diastereomer of the (1R, 3S) and (1S, 3R) isomers.

The cis and trans isomers of this compound are diastereomers. In the cis isomer, the methyl and hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers.

Determination of Absolute and Relative Configurations

The precise three-dimensional arrangement of atoms at the chiral centers defines the absolute configuration , designated by the R/S notation. libretexts.orgucalgary.ca This can be determined experimentally using techniques like X-ray crystallography or by chemical correlation to a compound of known absolute configuration. ucalgary.cathieme-connect.de

The relative configuration describes the relationship between two chiral centers within the same molecule (e.g., cis/trans). libretexts.orgucalgary.ca For this compound, the relative configuration of the methyl and hydroxyl groups can be determined using spectroscopic methods like NMR.

For example, in a study involving the synthesis of various stereoisomers of 1-{2-[1-(3-Methylphenyl)prop-1-enyl]phenyl}cyclohexanol, the different stereoisomers were identified and characterized, though the absolute configurations were not explicitly determined. clockss.org

Kinetic vs. Thermodynamic Control in Stereoisomer Formation

The ratio of stereoisomers formed in the synthesis of this compound can be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.org

Kinetic control occurs when the reaction is irreversible and the major product is the one that is formed fastest (i.e., has the lowest activation energy). libretexts.org This is often favored at lower reaction temperatures. libretexts.org

Thermodynamic control is established when the reaction is reversible, allowing the products to equilibrate. libretexts.org The major product will be the most stable stereoisomer, which may not be the one that forms the fastest. libretexts.org Higher temperatures often favor thermodynamic control. libretexts.org

In the synthesis of related cyclic compounds, it has been shown that the product distribution can be highly dependent on reaction time and temperature. psu.edursc.org For instance, in a Diels-Alder reaction, the initially formed kinetic product can revert to the reactants and then form the more stable thermodynamic product over time. psu.edu The synthesis of specific stereoisomers of this compound would likely involve carefully controlled reaction conditions to favor the formation of the desired kinetic or thermodynamic product.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules like 3-Methyl-1-phenyl-cyclohexanol. dokumen.pub DFT methods, particularly hybrid functionals like B3LYP, are frequently used to balance accuracy and computational cost, providing reliable results for main-group element compounds. dokumen.pub The selection of the functional and basis set is crucial for obtaining accurate predictions. For instance, studies on similar molecules have shown that functionals like B97D and TPSSTPSS can provide high accuracy in predicting NMR chemical shifts, while the choice of basis set, such as TZVP over 6-311+G(2d,p), can also significantly impact the results. nih.gov

Geometry optimization is a fundamental step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule. For cyclohexanol (B46403) derivatives, this involves finding the lowest energy conformation, which is typically a chair form. researchgate.net DFT calculations, for example using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to optimize the geometry and calculate the relative energies of different conformers. nih.gov The electronic structure, which dictates the molecule's reactivity and properties, is also elucidated through these calculations. mdpi.com Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the regions of the molecule most likely to participate in chemical reactions. acs.org

Table 1: Example of DFT Functionals and Basis Sets Used in Molecular Modeling

| Functional | Basis Set | Common Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Energy Calculations | nih.gov |

| M06-2X | 6-311+G(d,p) | Geometry Optimization, NMR Chemical Shift Prediction | nih.gov |

| PBE0-D3(BJ) | def2-TZVP | Reference Energy Calculations | nih.gov |

| B97D | TZVP | NMR Chemical Shift Prediction | nih.gov |

| TPSSTPSS | TZVP | NMR Chemical Shift Prediction | nih.gov |

This table is for illustrative purposes and shows examples of DFT methods applied to various organic molecules.

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for structure verification. fu-berlin.de

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts. nih.gov The accuracy of these predictions is sensitive to both the chosen DFT functional and the basis set. nih.gov For instance, research on a related pyrazole (B372694) derivative showed that B97D and TPSSTPSS functionals yielded the most accurate predictions for both ¹H and ¹³C NMR chemical shifts. nih.gov It has been noted that ¹H-NMR predictions are more dependent on the optimized geometry than ¹³C-NMR predictions. nih.gov

IR Spectroscopy: DFT calculations can also predict vibrational frequencies. fu-berlin.de The characteristic IR absorptions for alcohols include a strong C-O stretching band and a prominent O-H stretching band. pressbooks.pub For cyclohexanol, the hydrogen-bonded O-H stretch appears around 3350 cm⁻¹. pressbooks.pub Theoretical calculations can help assign these vibrational modes to specific molecular motions.

Table 2: Characteristic IR and NMR Absorptions for Cyclohexanol Derivatives

| Spectroscopy Type | Absorption | Approximate Range | Notes | Reference |

|---|---|---|---|---|

| IR | O-H Stretch (H-bonded) | 3300-3400 cm⁻¹ | Broad and strong | pressbooks.pub |

| IR | C-O Stretch | ~1050 cm⁻¹ | Strong | pressbooks.pub |

| ¹³C NMR | Carbon bonded to -OH | 50-80 δ | Deshielded | pressbooks.pub |

| ¹H NMR | Proton on C-OH | 3.4-4.5 δ | Deshielded | pressbooks.pub |

This table presents typical spectroscopic data for cyclohexanol-type structures.

DFT is a powerful tool for exploring reaction mechanisms by calculating the energies of reactants, products, and transition states. acs.org This allows for the construction of reaction energy profiles, which map the energy changes throughout a chemical reaction. researchgate.net By identifying the transition state structures and their corresponding energy barriers, chemists can understand the feasibility and kinetics of a reaction pathway. For example, in the hydrogenation of phenol (B47542) to cyclohexanol, DFT calculations have been used to compare different mechanistic pathways, such as the classical tautomerization and direct hydrogenation routes, revealing the dominant pathway based on lower energy barriers. researchgate.net These computational studies are invaluable for understanding reaction selectivity and for designing more efficient catalytic processes. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While DFT is excellent for electronic properties, molecular mechanics (MM) force fields are often more efficient for exploring the vast conformational space of flexible molecules like this compound. nih.gov Methods like MMFF94 and MM3 are widely used to rank the energies of numerous conformers before more accurate but computationally expensive quantum mechanical calculations are performed. nih.gov

Molecular dynamics (MD) simulations, which use these force fields, can model the dynamic behavior of the molecule over time, providing insights into its conformational landscape and the transitions between different stable conformations. tandfonline.com This is particularly important for understanding how the molecule behaves in solution and how its shape influences its interactions with other molecules. tandfonline.com For instance, MD simulations can reveal the stability of ligand-protein complexes by analyzing parameters like root mean square deviation (RMSD) over the simulation time. tandfonline.com

Quantum Chemical Calculations for Reactivity and Intermolecular Interactions

Quantum chemical calculations provide fundamental descriptors of a molecule's reactivity. acs.org The energies of frontier molecular orbitals (HOMO and LUMO) are often correlated with reactivity in processes like cycloadditions. acs.org Conceptual DFT introduces reactivity indices such as electronic chemical potential, hardness, and electrophilicity, which can quantify and predict the chemical behavior of molecules. mdpi.com

The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases. ethernet.edu.et Quantum chemical methods can be used to calculate the energies of these interactions, such as hydrogen bonding. mdpi.com For example, DFT calculations have been used to determine the complexation energies of alcohol dimers and their hydrates, providing quantitative data on the strength of these non-covalent bonds. mdpi.com Techniques like Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis can visualize and characterize these weak interactions within the molecule and between molecules. nih.gov

Theoretical Studies of Stereoselectivity in Synthetic Pathways

Computational chemistry plays a vital role in understanding and predicting the stereochemical outcome of chemical reactions. msu.edu For reactions involving the creation of new stereocenters, theoretical models can help explain why one stereoisomer is formed preferentially over another. This is often achieved by calculating the energies of the diastereomeric transition states leading to the different products. The pathway with the lower energy transition state is favored, thus determining the stereoselectivity. msu.eduggckondagaon.in

In the context of cyclohexanone (B45756) reductions, for example, the stereoselectivity is influenced by the direction of nucleophilic attack on the carbonyl group. msu.edu Theoretical models can rationalize the preference for axial or equatorial attack based on steric and electronic factors. Similarly, in reactions like aldol (B89426) additions or glycosylations, computational studies can elucidate the role of chiral auxiliaries or participating groups in directing the stereochemical outcome by stabilizing one transition state over others. beilstein-journals.org For complex rearrangements, such as the researchgate.netresearchgate.net-sigmatropic rearrangement, computational analysis can support the proposed mechanism by explaining the observed stereoselectivity through the analysis of electrocyclization pathways. acs.org

Applications of 3 Methyl 1 Phenyl Cyclohexanol As a Synthetic Intermediate and Scaffold

Precursor in the Synthesis of Diverse Organic Compounds

The reactivity of 3-Methyl-1-phenyl-cyclohexanol allows it to be a starting point for the synthesis of numerous organic compounds. sigmaaldrich.com Its structure can be strategically modified through various chemical reactions to introduce new functional groups and build molecular complexity. msu.edu For instance, the hydroxyl group can be a site for oxidation, substitution, or elimination reactions, leading to ketones, alkylated products, or alkenes, respectively. The presence of both a phenyl ring and a methyl-substituted cyclohexyl group offers multiple sites for functionalization, enabling the creation of a diverse library of derivatives.

One significant application is its use as a precursor for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol and its derivatives. researchgate.net These pyrazole-containing molecules are of interest in medicinal chemistry. For example, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, derived from this scaffold, is a key intermediate in the synthesis of Teneligliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used as an oral antidiabetic agent. tcichemicals.com

Building Block for the Construction of Complex Molecules in Pharmaceutical Chemistry and Materials Science

The structural framework of this compound makes it an important building block for constructing more intricate molecules with potential applications in both pharmaceutical chemistry and materials science. msu.edumdpi.com In medicinal chemistry, the cyclohexane (B81311) moiety is found in various drug molecules, and the ability to introduce substituents like a methyl and a phenyl group in a specific stereochemical arrangement is highly valuable. researchgate.net The lipophilic nature of the phenyl and cyclohexyl groups can influence the pharmacokinetic properties of a drug candidate.

The versatility of this compound as a building block is highlighted by its role in creating complex ring systems. For example, the general class of cyclohexanol (B46403) derivatives serves as a foundation for synthesizing compounds with desired biological activities. The ability to perform ring-opening reactions or further functionalize the existing rings opens up pathways to novel molecular architectures.

Role in the Synthesis of ω-Chloroalkyl Aryl Ketones and Related Derivatives

A notable application of tertiary cycloalkanols, including this compound, is in the synthesis of ω-chloroalkyl aryl ketones. mdpi.com This transformation is achieved through an oxidative C–C bond cleavage. Specifically, using an oxidant like tetramethylammonium (B1211777) hypochlorite (B82951) (TMAOCl) in the presence of acetic acid, the C(sp³)–C(sp³) bond of the cycloalkanol can be cleaved to form a distal chloro-substituted ketone. mdpi.comnih.gov This method is advantageous as it operates under metal-free and mild conditions. mdpi.comnih.gov

The reaction of 4-methyl-1-phenylcyclohexanol, a related compound, has been shown to produce the corresponding ω-chloroalkyl aryl ketone in a moderate yield. mdpi.com This ring-opening chlorination is a powerful strategy for accessing these valuable synthetic intermediates, which are themselves versatile building blocks for drug-candidate compounds. mdpi.comresearchgate.net The process involves the formation of an alkoxy radical, which then undergoes β-scission to break the ring. mdpi.comresearchgate.net

Table 1: Synthesis of ω-Chloroalkyl Aryl Ketones from tert-Cycloalkanols

| Starting Material | Product | Key Reagent | Significance | Reference |

|---|---|---|---|---|

| tert-Cycloalkanols (e.g., this compound) | ω-Chloroalkyl aryl ketones | Tetramethylammonium hypochlorite (TMAOCl) | Provides a metal-free and mild method for synthesizing valuable chloro-substituted ketone building blocks. | mdpi.comnih.gov |

| 4-Methyl-1-phenylcyclohexanol | Corresponding ω-chloroalkyl aryl ketone | TMAOCl/AcOH | Demonstrates the applicability of the oxidative C-C bond cleavage to substituted cycloalkanols. | mdpi.com |

Exploration as a Scaffold for Novel Compound Development

The core structure of this compound is being explored as a scaffold for the development of new compounds with potentially useful properties. acs.orglifechemicals.com In medicinal chemistry, a scaffold is a central molecular framework upon which various substituents can be attached to create a library of related compounds for biological screening. lifechemicals.com The concept of "scaffold hopping," where one core structure is replaced by another with similar spatial arrangement of functional groups, can lead to the discovery of novel chemotypes with improved properties. acs.org

The 3-methyl-1-phenyl-cyclohexyl core offers a three-dimensional structure that can be exploited in drug design. The introduction of sp³-hybridized carbons, as found in the cyclohexane ring, is a strategy to improve the drug-like properties of molecules. acs.org By modifying the functional groups on this scaffold, chemists can fine-tune the biological activity and pharmacokinetic profile of the resulting compounds.

Development of Related Chiral Auxiliaries and Ligands in Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgchemeurope.com While this compound itself is not a widely cited chiral auxiliary, related structures like trans-2-phenyl-1-cyclohexanol (B1200244) have been successfully used for this purpose. wikipedia.orgchemeurope.com The development of such auxiliaries is crucial for asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, a common requirement for pharmaceuticals.

The synthesis of chiral ligands for use in asymmetric catalysis is another area where derivatives of this scaffold could be valuable. researchgate.net Chiral ligands coordinate to a metal center to create a chiral catalyst that can enantioselectively transform a prochiral substrate. The development of new ligands is an active area of research, and the rigid, well-defined structure of the 3-methyl-1-phenyl-cyclohexyl framework could be advantageous in designing effective chiral ligands for various asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. rsc.orgchinesechemsoc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| ω-Chloroalkyl Aryl Ketones |

| 3-methyl-1-phenyl-1H-pyrazol-5-ol |

| 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine |

| Teneligliptin |

| 4-methyl-1-phenylcyclohexanol |

| trans-2-phenyl-1-cyclohexanol |

Advanced Analytical Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, connectivity, and chemical environment of protons within the 3-Methyl-1-phenyl-cyclohexanol molecule. The protons on the phenyl group typically appear as multiplets in the aromatic region, generally between 7.2 and 7.5 ppm. The protons on the cyclohexanol (B46403) ring exhibit complex splitting patterns in the aliphatic region, usually between 1.0 and 4.5 ppm, due to their various chemical environments and spin-spin coupling interactions. The hydroxyl (-OH) proton signal can vary in its chemical shift and often appears as a broad singlet. libretexts.org

Table 1: Representative ¹H NMR Data for Cyclohexanol Derivatives

| Functional Group | Chemical Shift (δ) Range (ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| Cyclohexyl-H (adjacent to -OH) | 3.4 - 4.5 | Multiplet |

| Cyclohexyl-H | 1.0 - 2.5 | Multiplet |

| Methyl-H | ~0.9 | Doublet / Triplet |

| Hydroxyl-H | Variable (often 1.5 - 4.0) | Broad Singlet |

Note: Specific chemical shifts and coupling constants for this compound can vary depending on the solvent and stereoisomer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the characterization of the carbon skeleton. The carbon atom attached to the hydroxyl group (C-OH) typically resonates in the range of 65-80 ppm. The carbons of the phenyl group appear in the aromatic region, approximately between 125 and 150 ppm. The aliphatic carbons of the cyclohexane (B81311) ring and the methyl group show signals in the upfield region, generally from 20 to 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) |

| C-OH | 65 - 80 |

| Phenyl C (quaternary) | 140 - 150 |

| Phenyl C-H | 125 - 130 |

| Cyclohexyl CH₂ | 20 - 45 |

| Cyclohexyl CH | 25 - 50 |

| Methyl CH₃ | 20 - 25 |

Note: These are approximate ranges and can be influenced by substitution patterns and stereochemistry.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of this compound by revealing correlations between different nuclei. uci.eduoxinst.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to trace the connectivity of the proton spin systems within the cyclohexane ring and establish the relationship between the methyl group and its neighboring proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the direct assignment of a proton's signal to its attached carbon, simplifying the interpretation of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between carbon and proton atoms (typically over two to three bonds). This is crucial for establishing the connectivity between different parts of the molecule, such as linking the phenyl group to the cyclohexane ring and confirming the position of the methyl group. uci.edu For example, an HMBC correlation would be expected between the protons of the phenyl group and the quaternary carbon of the cyclohexane ring to which it is attached.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation of isomers and the analysis of fragmentation patterns, which provide structural clues. rsc.orgnih.gov

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₃H₁₈O). rsc.org

The fragmentation pattern is also characteristic. Common fragmentation pathways for cyclohexanol derivatives include the loss of a water molecule (M-18), and cleavage of the cyclohexane ring. The presence of the phenyl group will lead to characteristic aromatic fragments.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| 190 | Molecular Ion (M⁺) |

| 172 | [M - H₂O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Note: The relative intensities of these fragments can help in distinguishing between different isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of chemical bonds. rsc.orglibretexts.org

The IR spectrum of this compound will exhibit several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. pressbooks.publibretexts.org

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) correspond to the C-H stretching vibrations of the phenyl group.

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the cyclohexane ring and the methyl group.

C=C Stretch (Aromatic): One or more medium to weak absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

C-O Stretch: A strong absorption band in the range of 1000-1200 cm⁻¹ corresponds to the C-O stretching vibration of the alcohol.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | 2850 - 2960 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (alcohol) | 1000 - 1200 | Strong |

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatography is a fundamental tool for the analysis of this compound, enabling both the determination of its purity and the challenging separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. Commercial suppliers often report purity levels of 95% or greater, as determined by HPLC. ramidus.selgcstandards.com For the separation of the enantiomers and diastereomers of this chiral compound, specialized chiral stationary phases (CSPs) are required. libretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantioseparation of a broad range of chiral compounds and can be employed in both normal and reversed-phase modes. mdpi.comresearchgate.net The choice of mobile phase, often a mixture of solvents like ethanol (B145695) and water, can significantly influence the retention times and resolution of the stereoisomers. uniroma1.it For instance, in the separation of related chiral compounds, amylose tris(3-chloro-5-methylphenylcarbamate) has demonstrated excellent enantio- and chemo-selectivity. uniroma1.it The underlying principle of chiral separation on these phases often involves the formation of transient, noncovalent diastereomeric complexes between the analyte and the chiral selector. libretexts.orgsigmaaldrich.com

Table 1: HPLC and Chiral HPLC in the Analysis of Phenylcyclohexanol Derivatives

| Analytical Goal | Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Outcome |

| Purity Assessment | HPLC | C18 | Acetonitrile/Water | Determination of compound purity. lgcstandards.com |

| Enantiomer Separation | Chiral HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) | Ethanol/Water/Diethylamine | Separation of (1R,2R) and (1S,2S) enantiomers. uniroma1.it |

| Diastereomer Separation | Chiral HPLC | Cellulose tris(4-methylbenzoate) | Hexane/Isopropanol | Separation of cis and trans diastereomers. libretexts.org |

This table is illustrative and based on methodologies for structurally similar compounds.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another vital technique for the analysis of this compound and its isomers. nih.gov However, research has shown that the two diastereomers of 3-methyl-1-phenyl-1-cyclohexanol can be difficult to separate cleanly by GC alone. wordpress.com GC analysis is often performed using capillary columns, such as those with a non-polar phase like 5% phenyl methyl siloxane. uin-alauddin.ac.id The temperature program of the GC oven is a critical parameter that is optimized to achieve the best possible separation of components in a mixture. uin-alauddin.ac.idrsc.org In the analysis of complex samples, GC-MS can identify various compounds, including isomers of methylcyclohexanol. nih.govuin-alauddin.ac.id For example, in one study, 5-methyl-2-(1-methylethyl) cyclohexanol was identified as a major organic pollutant in distillery sludge using GC-MS. nih.gov

Table 2: GC Conditions for the Analysis of Related Compounds

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) uin-alauddin.ac.id | DB-624 (60 m x 0.32 mm x 1.80 µm) rsc.org |

| Carrier Gas | Helium at 1 mL/min uin-alauddin.ac.id | Nitrogen at 1 mL/min rsc.org |

| Injector Temp. | Not specified | 250 °C rsc.org |

| Oven Program | 50°C (2 min), then 8°C/min to 250°C, then 10°C/min to 280°C (hold 28 min) uin-alauddin.ac.id | 40°C (5 min), then 5°C/min to 220°C (hold 10 min) rsc.org |

| Detector | Mass Spectrometer uin-alauddin.ac.id | Flame Ionization Detector (FID) rsc.org |

This table presents typical GC parameters used for the analysis of organic compounds, including isomers of methylcyclohexanol.

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions, such as the Grignard reaction used to synthesize this compound from 3-methylcyclohexanone (B152366) and a phenylmagnesium halide. google.comchemistryconnected.comvaia.comvaia.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), chemists can visualize the consumption of the starting materials and the formation of the product. chemistryconnected.commygreenlab.org The difference in polarity between the reactant ketone and the product alcohol results in different retention factors (Rf values), allowing for clear differentiation. chemistryconnected.com TLC is also used during the purification process, such as column chromatography, to identify the fractions containing the desired product. google.comacs.org

Optical Rotation and Circular Dichroism for Chiral Analysis

Since this compound is a chiral molecule, techniques that measure its interaction with polarized light are essential for characterizing its specific stereoisomers. stereoelectronics.orguky.edu

Optical rotation is the measurement of the angle to which a chiral compound rotates the plane of plane-polarized light. units.it Each enantiomer of a chiral compound will rotate light by an equal magnitude but in opposite directions. units.it The specific rotation is a characteristic physical property of a chiral molecule and is used to determine the enantiomeric purity of a sample. google.com For example, the enantiomeric excess (ee) of a sample can be calculated from its observed optical rotation compared to the specific rotation of the pure enantiomer. sigmaaldrich.com

Future Research Perspectives and Emerging Directions

Development of More Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly pivotal in guiding the development of new synthetic methodologies for 3-Methyl-1-phenyl-cyclohexanol. uniroma1.it The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itresearchgate.net Key areas of development include:

Solvent-Free and Alternative Solvents: Research is moving towards solvent-free reaction conditions, such as those facilitated by ball milling, which can eliminate the need for large quantities of volatile organic solvents. researchgate.netrasayanjournal.co.in The use of greener solvents like water or polyethylene (B3416737) glycol (PEG) is also being explored. researchgate.net

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst is a significant goal. researchgate.netchemijournal.com This simplifies purification processes and reduces reliance on potentially toxic or expensive catalysts.

Multi-Component Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a complex product, are inherently more atom-economical and efficient than traditional multi-step syntheses. rasayanjournal.co.in

Microwave-Assisted Synthesis: The application of microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inchemijournal.com

These green approaches aim to make the synthesis of this compound and its analogs more environmentally benign and economically viable. rasayanjournal.co.inrsc.org

Catalyst Discovery and Optimization for Stereoselective Transformations

Achieving high levels of stereoselectivity in the synthesis of this compound is crucial for its potential applications, particularly in pharmaceuticals and materials science. Future research in this area will concentrate on:

Novel Catalyst Design: The development of new, highly efficient, and recyclable catalysts is a primary objective. This includes exploring organocatalysts, metal-organic frameworks (MOFs), and nanoparticle-based catalysts that can provide high stereocontrol.

Asymmetric Catalysis: A key focus is on enantioselective catalysis to produce specific stereoisomers of this compound. This involves the use of chiral catalysts that can direct the reaction towards the formation of a single enantiomer.

Synergistic Catalysis: Investigating the synergistic effects of combining different types of catalysts, such as bimetallic systems, can lead to enhanced catalytic activity and selectivity. For instance, the combination of nickel and molybdenum has shown promise in related hydrodeoxygenation reactions. mdpi.com

Optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be essential to maximize the efficiency and stereoselectivity of these transformations.

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. For this compound, computational modeling can be applied to:

Predicting Physicochemical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the structural, electronic, and spectroscopic properties of new derivatives. tandfonline.com This allows for the in silico screening of candidates before undertaking laboratory synthesis.

Structure-Activity Relationship (SAR) Studies: By modeling the interaction of different derivatives with biological targets or material interfaces, researchers can develop a deeper understanding of the structure-activity relationships. This knowledge is crucial for designing molecules with specific desired functions.

Reaction Mechanism Elucidation: Computational modeling can provide valuable insights into reaction mechanisms, helping to explain observed stereoselectivities and reactivity patterns. This understanding can then be used to design more efficient synthetic routes.

The integration of computational modeling with experimental work will facilitate a more rational and efficient approach to the design of novel this compound derivatives with tailored properties.

Exploration of Novel Reactivity Patterns and Mechanistic Pathways

A deeper understanding of the fundamental reactivity of this compound is essential for expanding its synthetic utility. Future investigations will likely focus on:

Unconventional Transformations: Exploring new reaction pathways beyond traditional functional group manipulations can lead to the discovery of novel transformations. This could include C-H activation, radical-mediated reactions, or photochemical transformations.

Mechanistic Studies: Detailed mechanistic investigations, often combining experimental techniques with computational modeling, are needed to unravel the intricate steps of chemical reactions. For example, understanding the mechanism of dehydration can lead to better control over the formation of different olefin isomers. study.com

Reaction with Novel Reagents: Investigating the reactivity of this compound with a wider range of electrophiles, nucleophiles, and radical species will open up new avenues for derivatization.

By uncovering new reactivity patterns and gaining a more profound understanding of reaction mechanisms, chemists can develop more sophisticated and efficient strategies for synthesizing complex molecules based on the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis